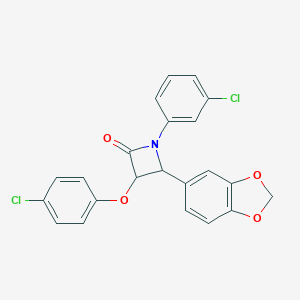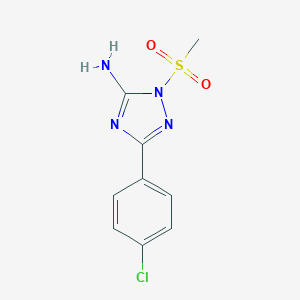
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine include other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Used as dual inhibitors in cancer treatment.
3-Amino-1,2,4-triazole: A versatile scaffold in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C9H9ClN4O2S |
|---|---|
Peso molecular |
272.71g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)14-9(11)12-8(13-14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13) |
Clave InChI |
OILYLZXNQWQGJA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
SMILES canónico |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379192.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379193.png)
![11-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379194.png)
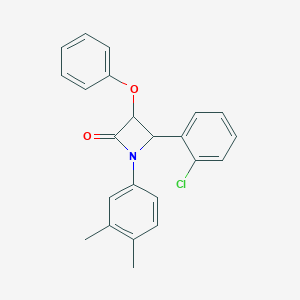
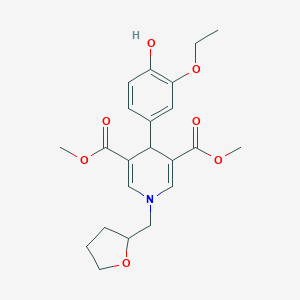
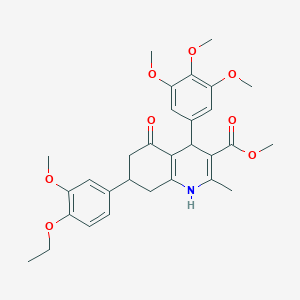
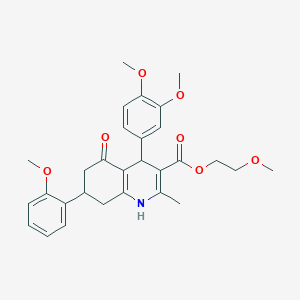
![11-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379200.png)
![11-(4-propoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379201.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379203.png)
![11-(3-methoxy-4-propoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379204.png)
![3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379205.png)
![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379207.png)
